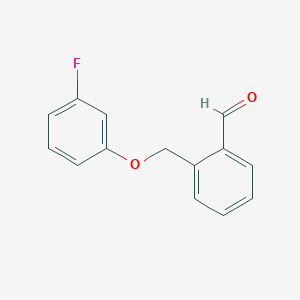

2-((3-Fluorophenoxy)methyl)benzaldehyde

Description

2-((3-Fluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a (3-fluorophenoxy)methyl group at the 2-position. This structure combines the reactivity of an aldehyde group with the electronic effects of fluorine and the steric bulk of the phenoxy moiety. Fluorinated compounds are of significant interest in pharmaceutical and materials science due to their enhanced metabolic stability, bioavailability, and unique electronic properties .

Properties

IUPAC Name |

2-[(3-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-3-7-14(8-13)17-10-12-5-2-1-4-11(12)9-16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAKMAGMXHLQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3-fluorophenol with benzyl chloride under basic conditions to form 3-fluorophenylmethyl ether. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: 2-((3-Fluorophenoxy)methyl)benzoic acid.

Reduction: 2-((3-Fluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Fluorophenoxy)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The 3-fluorophenoxy group in the target compound introduces electron-withdrawing effects, which may enhance aldehyde reactivity toward nucleophilic additions compared to electron-donating groups (e.g., methoxy in 2a) .

- Biological Interactions : Fluorine substituents, as seen in 3-fluoro-4-hydroxybenzaldehyde and 4-ethylbenzaldehyde, improve binding to proteins like Alin-CSP6, suggesting the target compound could modulate insect behavior or serve as a bioactive intermediate .

Physicochemical Properties

- Spectroscopy: The 3-fluorophenoxy group would produce distinct $^{19}\text{F}$ NMR signals (δ ≈ -110 to -120 ppm) and IR C-F stretches (1000–1100 cm$^{-1}$). These differ from non-fluorinated analogs like 2a, which show methoxy proton signals at δ 3.2–3.5 ppm in $^{1}\text{H}$ NMR .

- Physical State : Likely a colorless oil or low-melting solid, similar to 2a and 3-fluoro-4-hydroxybenzaldehyde .

Biological Activity

2-((3-Fluorophenoxy)methyl)benzaldehyde is an organic compound characterized by a benzaldehyde functional group linked to a phenoxy group with a fluorine atom in the meta position. This unique structure enhances its reactivity and biological activity, making it a focus of interest in medicinal chemistry and organic synthesis. The fluorine substitution is believed to improve binding affinity to biological targets, influencing pharmacokinetic and pharmacodynamic properties.

- Molecular Formula : C14H13F1O2

- Molecular Weight : 248.25 g/mol

- Structure : Contains a benzaldehyde moiety and a meta-fluorophenoxy group.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.

- Enzyme Interaction : The compound's ability to engage in non-covalent interactions with biological macromolecules suggests potential enzyme modulation capabilities.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Non-covalent Interactions : These interactions may facilitate binding to specific enzymes or receptors, altering their activity.

- Electrophilic Character : The compound can act as an electrophile, potentially reacting with nucleophiles in biological systems, which can influence cellular signaling pathways.

Research Findings

Recent studies have highlighted the biological significance of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 μg/mL, indicating promising antibacterial potential compared to standard antibiotics like fluconazole.

- Cytotoxicity Testing : Cytotoxicity assays using Vero and HepG2 cell lines revealed that the compound has a CC50 (cytotoxic concentration for 50% of cells) of approximately 200 µM, suggesting moderate toxicity that warrants further investigation into its safety profile.

Computational Studies

Computational chemistry tools such as molecular docking analyses have been employed to predict the binding affinities of this compound with various protein targets. These studies help elucidate the potential mechanisms through which the compound may exert its biological effects.

Table 2: Docking Results

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | 1KZN | -7.5 |

| Glucose-6-phosphate Synthase (GlmS) | 1MOQ | -6.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.